molecular formula C8H13LiO2 B14410697 lithium;2-prop-2-enoxyoxane CAS No. 87938-76-9

lithium;2-prop-2-enoxyoxane

Cat. No.: B14410697
CAS No.: 87938-76-9
M. Wt: 148.2 g/mol
InChI Key: FHXPEUTYUYSFIG-UHFFFAOYSA-N
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Description

Lithium;2-prop-2-enoxyoxane is a lithium-containing organometallic compound, likely structured as a lithium salt paired with a cyclic ether or epoxide derivative. The term "2-prop-2-enoxyoxane" suggests a tetrahydropyran (oxane) ring substituted with a propenoxy group (CH₂=CH-CH₂-O-) at the 2-position. Alternatively, the "oxane" component may refer to an epoxide (oxirane) system, though this nomenclature is less common.

Properties

CAS No.

87938-76-9

Molecular Formula

C8H13LiO2

Molecular Weight

148.2 g/mol

IUPAC Name

lithium;2-prop-2-enoxyoxane

InChI

InChI=1S/C8H13O2.Li/c1-2-6-9-8-5-3-4-7-10-8;/h1-2,8H,3-7H2;/q-1;+1

InChI Key

FHXPEUTYUYSFIG-UHFFFAOYSA-N

Canonical SMILES

[Li+].[CH-]=CCOC1CCCCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;2-prop-2-enoxyoxane typically involves the reaction of 2-prop-2-enoxyoxane with a lithium reagent. One common method is the reaction of 2-prop-2-enoxyoxane with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures. The reaction proceeds as follows:

C6H10O2+n-BuLiC6H11LiO2+n-BuH\text{C}_6\text{H}_{10}\text{O}_2 + \text{n-BuLi} \rightarrow \text{C}_6\text{H}_{11}\text{LiO}_2 + \text{n-BuH} C6​H10​O2​+n-BuLi→C6​H11​LiO2​+n-BuH

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, solvent, and stoichiometry, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Lithium;2-prop-2-enoxyoxane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form lithium alkoxides.

    Substitution: The lithium ion can be substituted with other cations in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium chloride (NaCl) can facilitate cation exchange.

Major Products Formed

    Oxidation: Lithium oxide (Li2O) and other oxides.

    Reduction: Lithium alkoxides.

    Substitution: Various lithium salts depending on the substituting cation.

Scientific Research Applications

Lithium;2-prop-2-enoxyoxane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential role in biological systems and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic applications, particularly in the field of mental health.

    Industry: Utilized in the production of advanced materials and as a component in lithium-ion batteries.

Mechanism of Action

The mechanism of action of lithium;2-prop-2-enoxyoxane involves its interaction with various molecular targets and pathways. In biological systems, it may modulate neurotransmitter activity, influence signal transduction pathways, and affect gene expression. The lithium ion plays a crucial role in these processes by interacting with enzymes, receptors, and other cellular components.

Comparison with Similar Compounds

Structural and Chemical Properties

The following table compares key properties of lithium;2-prop-2-enoxyoxane with structurally or functionally related compounds:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity References
This compound Not explicitly provided Likely C₆H₉LiO₂ ~120 (estimated) Hypothesized: Polymer initiator, organic synthesis
Lithium (2-methyl-2-propenyl) 61777-16-0 C₄H₇Li 62.04 Organometallic reagent in alkylation
Propylene oxide 75-56-9 C₃H₆O 58.08 Polyurethane production, sterilant
Lithium carbonate 554-13-2 Li₂CO₃ 73.89 Batteries, ceramics, pharmaceuticals
Lithium 2-hydroxyethoxide 23248-23-9 C₂H₅LiO₂ 84.00 Strong base in organic reactions



Key Observations :

  • Lithium (2-methyl-2-propenyl): A simpler lithium-alkenyl compound with a lower molecular weight, used as a nucleophile in organometallic synthesis. Its reactivity contrasts with the ether/epoxide functionality of the target compound .
  • Propylene oxide: A volatile epoxide with industrial significance in polymer production. Unlike this compound, it lacks lithium, limiting its use in lithium-ion systems but enhancing its role in polyether synthesis .
  • Lithium carbonate: A bulk inorganic lithium compound critical for batteries. Its ionic character and thermal stability differ markedly from the organometallic nature of this compound .
  • Lithium 2-hydroxyethoxide: A lithium alkoxide with strong basicity, highlighting how lithium coordination to oxygen donors enhances reactivity in deprotonation reactions .

Reactivity and Functional Comparisons

  • Epoxide Derivatives: Monoepoxides like cyclohexene oxide and glycidyl ethers (e.g., ) share strained cyclic ether systems with this compound. However, the presence of lithium likely enables unique ring-opening pathways or catalytic behavior in polymerization, unlike neutral epoxides .
  • Lithium Alkoxides: Compounds like lithium 2-hydroxyethoxide () demonstrate high basicity and nucleophilicity. This compound may exhibit similar traits but with added steric and electronic effects from the propenoxy group .
  • Industrial Relevance: While lithium carbonate dominates battery markets (EU trade data in ), this compound’s niche applications (e.g., specialty polymers) may align with propylene oxide’s role in polyurethane production .

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